Feruloylputrescine
Overview
Description
Feruloylputrescine is a naturally occurring compound found in various plants, including citrus fruits like grapefruit and oranges . It is a conjugate of ferulic acid and putrescine, both of which are significant in plant metabolism and have various biological activities . This compound has garnered interest due to its potential antioxidant and anti-inflammatory properties .
Mechanism of Action
Target of Action
Feruloylputrescine is a phenolamide found in citrus plants . It primarily targets monooxygenase (cntA) and reductase (cntB) enzymes . These enzymes play a crucial role in various biochemical reactions, including the production of trimethylamine .
Mode of Action
This compound interacts with its targets, cntA and cntB, by inhibiting their activity . This inhibition results in a decrease in the production of trimethylamine .
Biochemical Pathways
It is known that the compound is formed through the decarboxylation of l-arginine . The inhibition of cntA and cntB enzymes could potentially affect various biochemical pathways where these enzymes are involved.
Result of Action
The inhibition of cntA and cntB enzymes by this compound leads to a decrease in the production of trimethylamine . This could potentially have various molecular and cellular effects, depending on the role of trimethylamine in specific biological processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s extraction from plant sources can be greatly enhanced by elevated temperatures . .
Biochemical Analysis
Biochemical Properties
Feruloylputrescine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits monooxygenase (cntA) and reductase (cntB), which are involved in the production of trimethylamine (TMA) . This inhibition is crucial as TMA is associated with cardiovascular diseases. This compound interacts with these enzymes by binding to their active sites, thereby preventing the formation of TMA .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the production of TMA, which is known to affect cardiovascular health . Additionally, this compound impacts cell signaling pathways and gene expression related to cardiovascular diseases. It has been observed to reduce the levels of TMA and trimethylamine N-oxide (TMAO), which are biomarkers for cardiovascular risk .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes such as monooxygenase (cntA) and reductase (cntB). By binding to these enzymes, this compound inhibits their activity, leading to a reduction in TMA production . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the substrate from accessing the site and undergoing the enzymatic reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on TMA production for several months when stored at -20°C . Its stability decreases when exposed to higher temperatures or light, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits TMA production without causing adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as 4-coumarate-CoA ligase (4CL), which catalyzes the conversion of ferulic acid to feruloyl-CoA . This intermediate is then conjugated with putrescine to form this compound. The compound also affects metabolic flux by modulating the levels of other metabolites in the pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to accumulate in certain plant tissues, such as leaves and fruit peels . The distribution of this compound is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and vacuoles . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as glycosylation, may also play a role in directing this compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Feruloylputrescine can be synthesized through the reaction of ferulic acid with putrescine. The reaction typically involves the activation of the carboxyl group of ferulic acid, followed by its coupling with the amine groups of putrescine . This process can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound is less common, but it can be extracted from plant sources such as grapefruit leaves and juice through extraction and ion exchange chromatography . The extracted compound can then be purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Feruloylputrescine undergoes various chemical reactions, including:
Isomerization: Exposure to light can cause the isomerization of this compound from its trans form to its cis form.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Isomerization: Light exposure, particularly under fluorescent light, can induce isomerization.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Major Products Formed:
Isomerization: The major product is the cis isomer of this compound.
Oxidation: Various oxidized derivatives of this compound can be formed.
Scientific Research Applications
Feruloylputrescine has several scientific research applications, including:
Comparison with Similar Compounds
Feruloylputrescine is unique due to its specific combination of ferulic acid and putrescine. Similar compounds include:
N-coumaroylputrescine: Another conjugate of putrescine, but with coumaric acid instead of ferulic acid.
N-caffeoylputrescine: A conjugate of putrescine and caffeic acid.
These similar compounds also exhibit antioxidant and anti-inflammatory properties, but the specific activities and applications may vary depending on the structure of the conjugated acid .
Properties
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904144 | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-13-3, 91000-11-2 | |
Record name | Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FERULOYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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